4-(Dimethyl-13C 2-amino)antipyrine

Beschreibung

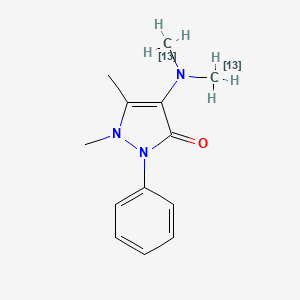

4-(Dimethyl-13C 2-amino)antipyrine is a stable isotopically labeled derivative of 4-aminoantipyrine, a pyrazolone-based compound widely used in pharmaceutical and biochemical research. Its structure features a dimethylamino group labeled with carbon-13 at the 2-position, enhancing its utility in metabolic tracing and analytical applications. The compound serves as a precursor for synthesizing Schiff bases, metal complexes, and bioactive derivatives with antimicrobial, antioxidant, and catalytic properties . Its synthesis typically involves refluxing 4-aminoantipyrine with substituted aldehydes or anhydrides in solvents like dry benzene or butanol, followed by purification via recrystallization .

Eigenschaften

IUPAC Name |

4-[di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXTBMQSGEXHJ-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N([13CH3])[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583896 | |

| Record name | 4-{Bis[(~13~C)methyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60433-90-1 | |

| Record name | 4-{Bis[(~13~C)methyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60433-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethyl-13C 2-amino)antipyrine typically involves the reaction of 1,5-dimethyl-2-phenylpyrazol-3-one with di((113C)methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethyl-13C 2-amino)antipyrine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

4-(Dimethyl-13C 2-amino)antipyrine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(Dimethyl-13C 2-amino)antipyrine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Key Compounds Compared :

- 4-Aminoantipyrine: Lacks the dimethylamino group and isotopic labeling.

- 4-Hydroxyantipyrine: A primary metabolite of antipyrine, featuring a hydroxyl group instead of an amino group.

- Salicylidene-4-aminoantipyrine Schiff Bases: Condensation products with salicylaldehyde, forming chelating ligands for metal complexes.

| Property | 4-(Dimethyl-13C 2-amino)antipyrine | 4-Aminoantipyrine | 4-Hydroxyantipyrine | Salicylidene Derivatives |

|---|---|---|---|---|

| Functional Group | Dimethylamino (13C-labeled) | Amino | Hydroxyl | Schiff base (imine) |

| Synthetic Route | Aldehyde/anhydride condensation | Direct synthesis | Oxidative metabolism | Aldehyde condensation |

| Coordination Ability | Moderate (via NH and carbonyl) | Limited | None | High (N,O-donor sites) |

| Isotopic Labeling | Yes (13C) | No | No | No |

The dimethylamino group in this compound enhances its electron-donating capacity compared to 4-aminoantipyrine, influencing reactivity in metal coordination (e.g., Co(II), Cu(II)) and catalytic applications .

Metabolic Stability and Pharmacokinetics

Antipyrine derivatives exhibit distinct metabolic fates:

- Antipyrine : Metabolized slowly (~1–12% per hour), with 30–40% oxidized to 4-hydroxyantipyrine and conjugated for excretion .

- This compound: The dimethylamino group likely slows oxidation, extending half-life compared to unmodified antipyrine. Isotopic labeling aids in tracking metabolic pathways via mass spectrometry.

- Acetanilide/Phenacetin : Faster metabolism (shorter half-life) due to less stable substituents .

Physicochemical Properties

- Solubility: this compound shows moderate solubility in polar solvents (e.g., ethanol, DMSO), similar to 4-aminoantipyrine. Schiff base derivatives exhibit lower solubility due to hydrophobic aromatic groups .

- Thermal Stability: Metal complexes of Schiff base derivatives (e.g., Co(II)-thiosemicarbazone) decompose above 300°C, whereas this compound is stable up to 200°C .

Electronic Properties

Quantum chemical calculations (PM3, STO-3G) reveal that electron-donating groups like dimethylamino increase the HOMO energy of antipyrine derivatives, enhancing nucleophilicity. The 13C label minimally affects electronic structure but provides distinct spectroscopic signatures (e.g., in 13C NMR) .

Biologische Aktivität

4-(Dimethyl-13C 2-amino)antipyrine is a specialized derivative of antipyrine, notable for its incorporation of the stable carbon isotope ^13C. This compound belongs to the pyrazolone class and is characterized by its potential biological activities, including analgesic and antipyretic effects. Its unique isotopic labeling enables advanced pharmacokinetic studies, enhancing our understanding of its metabolic pathways and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O. The structural features include a pyrazolone ring, which is central to its reactivity and biological activity. The presence of the dimethyl group and the ^13C isotope at the amino position are significant for both its chemical behavior and its applications in research.

The biological activity of this compound can be attributed to several mechanisms:

- Analgesic Properties : Similar to other antipyrine derivatives, it may exert pain-relieving effects by inhibiting cyclooxygenase enzymes, thereby reducing prostaglandin synthesis.

- Antipyretic Effects : The compound may also lower fever through hypothalamic action, influencing thermoregulation.

- Metabolic Tracing : The ^13C labeling allows researchers to track the compound’s metabolic pathways using techniques like mass spectrometry.

Biological Activities

Research indicates that compounds related to antipyrine exhibit a range of biological activities. Notably:

- Anti-inflammatory Activity : Studies have shown that derivatives of antipyrine can reduce inflammation in various models. For instance, compounds synthesized from 4-aminoantipyrine have demonstrated significant anti-inflammatory effects comparable to established drugs like Diclofenac .

- Anthelmintic Activity : Certain derivatives have been tested against helminths, showing promising results in their efficacy compared to standard treatments like Albendazole .

Summary Table of Biological Activities

Case Studies

- In Vivo Studies : In a study evaluating various derivatives of 4-aminoantipyrine, several compounds exhibited significant anti-inflammatory properties when tested in animal models. Compounds labeled as 4c , 4d , 4f , and 4h showed efficacy comparable to Diclofenac .

- Pharmacokinetic Studies : The unique isotopic labeling with ^13C allows for detailed pharmacokinetic studies. Research utilizing this compound has provided insights into absorption, distribution, metabolism, and excretion (ADME) profiles that are essential for drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-component reactions that enhance yield and efficiency. A notable synthesis method includes the condensation of aromatic aldehydes with 4-aminoantipyrine under specific catalytic conditions.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Aminoantipyrine | Contains an amino group at the same position | Known for analgesic properties |

| Aminopyrine | Similar pyrazolone structure | Historically used as an analgesic |

| Metamizole (Dipyrone) | Contains two pyrazolone rings | Potent analgesic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.